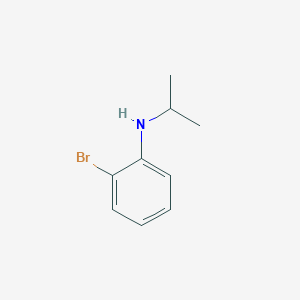

2-bromo-N-(propan-2-yl)aniline

Description

Contextual Positioning of 2-bromo-N-(propan-2-yl)aniline within the Bromoaniline Class

The bromoaniline class of compounds, characterized by a bromine atom attached to an aniline (B41778) ring, represents a critical family of intermediates in organic chemistry. bldpharm.com They serve as foundational materials for the synthesis of a wide array of products, including dyes and active pharmaceutical ingredients. chemicalbook.com The specific position of the bromine atom on the benzene (B151609) ring—whether ortho, meta, or para—profoundly influences the compound's chemical reactivity and physical properties. chemicalbook.comsmolecule.com

This compound is an ortho-substituted bromoaniline. This specific substitution pattern is significant; for instance, the proximity of the bromine atom to the amino group in this compound enhances the reactivity of the aromatic ring towards electrophilic aromatic substitution when compared to its para-substituted counterparts. The ortho-bromoaniline scaffold is a key component in the synthesis of various heterocyclic systems. For example, 2-bromoaniline (B46623) itself is a precursor in the production of 8-bromoquinoline. chemicalbook.com The reactivity of the bromine atom allows it to participate in halogen bonding, which can influence how the molecule interacts with and binds to biological targets like enzymes or receptors.

Significance of N-Isopropyl Anilines in Organic Synthesis and Derived Scaffolds

N-isopropylaniline, the parent compound lacking the bromine atom, is itself an important industrial intermediate used in the manufacture of dyes, pesticides, and medicines. researchgate.net Its synthesis from aniline and isopropanol (B130326) has been optimized for industrial-scale production. researchgate.net The utility of the N-isopropyl aniline scaffold extends to more complex structures as well. For example, sterically hindered anilines like 2,6-diisopropylaniline (B50358) are valuable in specialized research applications. beilstein-journals.org The N-isopropyl aniline moiety is a key building block, and its incorporation into various molecular frameworks, such as in this compound, provides chemists with a versatile tool for creating diverse and complex chemical structures for medicinal chemistry and materials science. solubilityofthings.com

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 156643-24-2 | C₉H₁₂BrN |

| N-isopropylaniline | 768-52-5 | C₉H₁₃N |

| 2-bromoaniline | 615-36-1 | C₆H₆BrN |

| 8-bromoquinoline | 16567-18-3 | C₉H₆BrN |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWCQJBMXKXFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288983 | |

| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156643-24-2 | |

| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156643-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Bromo N Propan 2 Yl Aniline and Its Functionalized Derivatives

Direct Synthesis Approaches for 2-bromo-N-(propan-2-yl)aniline

Direct synthesis routes focus on assembling the target molecule from basic starting materials in a few key steps. These methods are often chosen for their efficiency and control over the final structure.

Reductive Alkylation of 2-Bromonitrobenzene Derivatives

Reductive alkylation, or reductive amination, provides a direct pathway to N-alkylated anilines from corresponding nitroarenes. This one-pot reaction involves the reduction of the nitro group to an amine, which then reacts with a ketone or aldehyde in the presence of a reducing agent.

For the synthesis of this compound, 2-bromonitrobenzene is reacted with acetone (B3395972) (propan-2-one) in the presence of a reducing agent. Zirconia has been identified as an effective and selective catalyst for the transfer hydrogenation of nitroarenes using isopropanol (B130326), which can serve as both the hydrogen source and a reactant. researchgate.net This method is particularly advantageous as it can selectively reduce the nitro group without affecting the bromine substituent (hydrodehalogenation), a common side reaction. researchgate.net Another approach involves reacting 2-bromoaniline (B46623) with 2-methoxypropene (B42093) and sodium borohydride (B1222165) (NaBH₄) in dichloroethane, which yields 2-bromo-N-isopropylaniline.

Table 1: Reductive Alkylation Approaches

| Starting Material | Reagents | Product | Reported Yield | Reference |

| 2-Bromoaniline | 2-Methoxypropene, Acetic Acid, NaBH₄ | 2-bromo-N-isopropylaniline | 53% | |

| Nitrobenzene | Isopropanol, Zirconia catalyst | Aniline (B41778) | 95% conversion | researchgate.net |

| 2-Bromonitrobenzene | Isopropanol, Zirconia catalyst | 2-Bromoaniline | High selectivity | researchgate.net |

N-Alkylation Strategies of 2-Bromoaniline with Propan-2-yl Moieties

The direct N-alkylation of 2-bromoaniline with an isopropyl group is a common and straightforward synthetic strategy. This typically involves reacting 2-bromoaniline with an isopropyl halide, such as 2-bromopropane, in the presence of a base.

The choice of reagents and conditions is critical to avoid side reactions. For instance, studies on the alkylation of 2-bromoaniline have shown that under certain basic conditions, an unexpected rearrangement can occur, where the bromine atom migrates from the ortho (2-) to the para (4-) position. nih.govnih.gov This highlights the need for careful optimization of the base and solvent system to ensure the desired N-alkylation product is formed exclusively. nih.govnih.gov Palladium-catalyzed coupling reactions between bromoaromatic compounds and isopropylamine (B41738) also represent a viable method for this transformation. smolecule.com

Table 2: N-Alkylation Conditions for Anilines

| Aniline Substrate | Alkylating Agent | Base/Catalyst | Key Observation | Reference |

| 2-Bromoaniline | Benzyl bromide | Biphasic basic conditions | Potential for Br migration to para-position | nih.govnih.gov |

| 2-Bromo-4-nitroaniline | Propyl halides | K₂CO₃ or NaH | Standard N-alkylation | |

| 4-bromo-NH-1,2,3-triazoles | Alkyl halides | K₂CO₃ | Regioselective N-2 alkylation | organic-chemistry.org |

Regioselective Bromination of N-(propan-2-yl)aniline Precursors

An alternative route involves introducing the bromine atom at a later stage of the synthesis. This approach starts with N-(propan-2-yl)aniline (N-isopropylaniline), which is then subjected to electrophilic aromatic substitution to install the bromine atom.

The amino group (-NHR) is a strong activating group and directs electrophiles to the ortho and para positions. To achieve selective bromination at the ortho-position, careful selection of the brominating agent and reaction conditions is necessary. smolecule.com Agents like N-bromosuccinimide (NBS) are often used for this purpose. smolecule.comnih.gov In some cases, a protecting group strategy may be employed. The amino group is first protected (e.g., as a sulfonamide), which can modulate its directing effect and allow for more controlled ortho-halogenation, sometimes with the aid of a copper catalyst. rsc.org

Precursor Utilization and Derivatization Routes for this compound Analogues

The synthesis of functionalized analogues of this compound often leverages the reactivity of pre-existing substituted anilines or involves further transformation of the N-isopropylaniline scaffold.

Formation from Substituted 2-Bromoanilines

Functionalized analogues can be prepared by starting with a 2-bromoaniline that already contains other substituents on the aromatic ring. The N-isopropyl group is then introduced using the N-alkylation or reductive alkylation methods described previously. For example, starting from 2-bromo-4-nitroaniline, N-propylation can be achieved using propyl halides in the presence of a base like potassium carbonate. This modular approach allows for the synthesis of a wide array of derivatives, as the initial choice of substituted 2-bromoaniline dictates the final pattern of substitution. The synthesis of 2,3-dihaloanilines, which can be complex, has been achieved through multi-step sequences involving diazotization and reduction, or via rearrangement of O-aryl carbamates. core.ac.uk

Synthetic Transformations of Related N-(isopropyl)anilines

N-(isopropyl)aniline and its derivatives are versatile platforms for creating a variety of analogues. The existing N-isopropyl-anilino structure can be modified through various reactions. For instance, palladium-catalyzed intramolecular C-H activation can lead to the formation of cyclized products like 2-methylindolines from 2-halo-N-isopropylanilines. acs.org Furthermore, the aniline core can undergo other electrophilic substitutions, allowing for the introduction of groups such as nitro or acyl functionalities, provided the reaction conditions are controlled to manage the directing effects of the N-isopropylamino group. These transformations are crucial in drug discovery, where slight modifications to a core structure can significantly alter biological activity. researchgate.netdomainex.co.uk

Advanced Reaction Conditions and Optimization for this compound Synthesis

Optimizing the synthesis of this compound involves a careful selection of catalysts, ligands, solvents, and reaction temperatures to enhance yield and selectivity.

Catalytic Systems and Ligand Design in Amination and Bromination Reactions

The synthesis of this compound can be approached through two primary routes: the bromination of N-(propan-2-yl)aniline or the N-alkylation of 2-bromoaniline with an isopropyl group. Both pathways heavily rely on sophisticated catalytic systems.

Amination Reactions: Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming the C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org In the context of synthesizing this compound from 2-bromoaniline and isopropylamine, the choice of palladium precursor and ligand is crucial for reaction efficiency. smolecule.com

Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.org The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and influence the reaction's selectivity. For the amination of aryl bromides, bulky, electron-rich phosphine (B1218219) ligands are often employed.

Key Ligand Classes for Buchwald-Hartwig Amination:

Biaryl Phosphines: Ligands like RuPhos, BrettPhos, and BippyPhos have demonstrated broad utility in the amination of (hetero)aryl chlorides and bromides. researchgate.net BippyPhos, in particular, has shown remarkable scope, facilitating the coupling of a wide variety of amines with aryl halides. researchgate.net

Ferrocenyl Phosphines: Ligands such as Cy-PF-t-Bu are also effective. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHC ligands like IPr and IPent can promote high catalytic activity, though they may also lead to increased difunctionalization in dihaloarenes. nih.gov

The selection of the ligand can significantly impact the reaction's outcome. For instance, bulky ligands can favor "ring-walking," where the palladium catalyst remains associated with the aromatic ring after the initial coupling, potentially leading to a second amination if a dihaloarene is used. nih.gov The choice of base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is also critical and can influence the catalytic activity. beilstein-journals.orgresearchgate.net

Bromination Reactions: The direct bromination of N-isopropylaniline requires careful control to achieve selective monobromination at the ortho position. smolecule.com The amino group is a strong activating group, which can lead to the formation of polybrominated products. allen.inlibretexts.org

To control the reaction, several strategies can be employed:

Protecting Groups: Acetylation of the amino group to form an acetanilide (B955) reduces its activating effect, allowing for more controlled bromination. The protecting group can be subsequently removed. libretexts.org

Brominating Agents: Using milder brominating agents like N-bromosuccinimide (NBS) instead of elemental bromine can improve selectivity. smolecule.com The reaction of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (B8249281) with NBS in N,N-dimethylformamide (DMF) at 60°C is an example of controlled bromination.

Reaction Conditions: Low temperatures can help to control the exothermicity and selectivity of the bromination reaction. youtube.comresearchgate.net

| Catalyst/Ligand System | Reaction Type | Key Features |

| Pd(OAc)₂ / X-Phos | Amination | Effective for coupling anilines with o-bromoanisoles using strong bases like KOt-Bu. beilstein-journals.org |

| Pd₂(dba)₃ / Biaryl Phosphines | Amination | Broad scope for various amine and aryl halide substrates. researchgate.netacs.org |

| N-Bromosuccinimide (NBS) | Bromination | Milder brominating agent for selective monobromination. smolecule.com |

Solvent Selection and Reaction Temperature Control for Enhanced Selectivity and Yield

Solvent Effects: The solvent can significantly impact the solubility of reactants and catalysts, as well as the stability of intermediates in the catalytic cycle.

In palladium-catalyzed amination reactions , aprotic solvents like toluene, xylene, and tetrahydrofuran (B95107) (THF) are commonly used. libretexts.orgresearchgate.netfrontiersin.org Toluene is a frequent choice for Buchwald-Hartwig aminations. libretexts.org The use of refluxing o-xylene (B151617) has been shown to be efficient for intermolecular amination reactions. researchgate.net In some cases, the addition of water can aid in the reduction of the Pd(II) precatalyst to the active Pd(0) species. libretexts.org However, aqueous ammonia (B1221849) can be challenging to use in palladium-catalyzed aminations due to potential side reactions and catalyst decomposition. nih.gov

For bromination reactions , the solvent choice can affect the reactivity of the brominating agent. Carbon disulfide (CS₂) has been used in attempts at controlled bromination of aniline, though it is often unsuccessful in preventing polybromination. youtube.com N,N-dimethylformamide (DMF) has been used as a solvent for bromination with NBS.

Temperature Control: Reaction temperature is a critical variable that must be carefully controlled to maximize the desired product and minimize side reactions.

Amination reactions are often conducted at elevated temperatures, typically ranging from 80°C to 120°C, to drive the reaction to completion. researchgate.netlookchem.com However, higher temperatures can sometimes lead to undesired side reactions or catalyst degradation. Some modern catalytic systems allow for aminations to occur at room temperature. researchgate.net

Bromination of anilines is often highly exothermic. wku.edu Therefore, controlling the temperature, often by cooling the reaction mixture, is crucial to prevent over-bromination and the formation of undesired isomers. youtube.comresearchgate.net For example, the bromination of certain anilines is carried out at temperatures as low as <5°C. youtube.com

| Reaction Parameter | Influence on Synthesis | Typical Conditions |

| Solvent | Affects solubility, catalyst stability, and reaction mechanism. | Toluene, THF, o-xylene for amination; DMF for bromination. libretexts.orgresearchgate.netfrontiersin.org |

| Temperature | Controls reaction rate and selectivity; prevents side reactions. | 80-120°C for amination; <5°C to 60°C for bromination. youtube.comresearchgate.net |

Purification Methodologies for Isolating this compound

After the synthesis, isolating pure this compound from the reaction mixture is a critical step. Common purification techniques include:

Extraction: The reaction mixture is typically worked up by partitioning between an organic solvent and an aqueous solution to remove inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is a widely used method for separating the desired product from unreacted starting materials and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is optimized to achieve good separation.

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be an effective purification method. google.com

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain a highly pure crystalline product.

The progress of the purification can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the final product meets the required purity standards.

Scalable Synthetic Protocols for this compound in Industrial Contexts

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges, including cost-effectiveness, safety, and process efficiency.

Key Considerations for Industrial Scale-Up:

Cost of Raw Materials and Catalysts: The cost of starting materials, catalysts (especially palladium-based ones), and ligands is a major factor. Developing highly active catalysts that can be used at low loadings (e.g., 0.05-1.0 mol %) is crucial. researchgate.net

Process Safety and Environmental Impact: The use of hazardous reagents and solvents needs to be carefully managed. The development of greener synthetic routes using less toxic solvents and minimizing waste generation is a key goal.

Process Efficiency and Throughput: For large-scale production, continuous flow reactors are increasingly being adopted. smolecule.com These systems offer better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity compared to traditional batch processes.

Automation: Automated systems can be employed to monitor and control the reaction conditions, ensuring consistency and reducing the need for manual intervention.

An example of an industrial approach is the reductive alkylation of a chloroaniline with acetone using hydrogen gas and a palladium catalyst, followed by quenching to form the hydrochloride salt. smolecule.com While this example involves a chloro-analogue, similar principles of reductive amination could be applied to the synthesis of this compound. The simultaneous production of isopropylamine and diisopropylamine, important precursors, has also been optimized for industrial settings. google.com

Comprehensive Reaction Chemistry of 2 Bromo N Propan 2 Yl Aniline

Reactivity of the Bromine Atom in 2-bromo-N-(propan-2-yl)aniline

The carbon-bromine bond on the aromatic ring is a key site of reactivity, enabling a variety of synthetic transformations.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The formation and stabilization of this intermediate are crucial for the reaction to occur. masterorganicchemistry.com

This reaction is significantly accelerated by the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to make the aromatic ring electron-deficient (electrophilic) and to stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.commasterorganicchemistry.com

In the case of this compound, the N-(propan-2-yl)amino group is an electron-donating group, which increases the electron density of the aromatic ring. This deactivates the ring towards attack by nucleophiles, making the compound generally unreactive under standard SNAr conditions.

An alternative pathway for nucleophilic aromatic substitution on unactivated aryl halides is the elimination-addition, or benzyne (B1209423) mechanism . chemistrysteps.compw.live This mechanism does not require electron-withdrawing groups but instead proceeds with very strong bases, such as sodium amide (NaNH2). pw.livemasterorganicchemistry.com The process involves the elimination of HBr to form a highly reactive benzyne intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comdalalinstitute.com

Metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C and C-N bond formation, and they represent the primary reactivity pathway for the bromine atom in this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound (like a boronic acid or ester) to form a carbon-carbon bond. wikipedia.orgdigitellinc.com It is widely used due to its mild reaction conditions and the commercial availability of starting materials. nih.gov

Recent research has demonstrated the development of efficient Suzuki-Miyaura cross-coupling reactions specifically for unprotected ortho-bromoanilines, the class of compounds to which this compound belongs. nih.govrsc.org These methods are operationally simple and show compatibility with a wide variety of boronic esters, providing good to excellent yields. nih.gov The development of such methods is of high interest as ortho-substituted anilines are key structural elements in many pharmacologically active compounds. nih.gov

| Coupling Partner (Boronic Ester) | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 | K3PO4 | 2-MeTHF | 95 |

| 4-Acetylphenylboronic acid | CataCXium A Pd G3 | K3PO4 | 2-MeTHF | 80 |

| (4-(Trifluoromethyl)phenyl)boronic acid | CataCXium A Pd G3 | K3PO4 | 2-MeTHF | 97 |

| Thiophen-2-ylboronic acid pinacol ester | CataCXium A Pd G3 | K3PO4 | 2-MeTHF | 84 |

| (E)-styrylboronic acid | CataCXium A Pd G3 | K3PO4 | 2-MeTHF | 95 |

This table presents representative data for the Suzuki-Miyaura coupling of ortho-bromoanilines, based on findings from studies on similar substrates. nih.govresearchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds via the coupling of an amine with an aryl halide. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, often replacing harsher classical methods. wikipedia.orgacsgcipr.org

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the new amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The reaction is applicable to a wide variety of primary and secondary amines and aryl bromides, including ortho-substituted anilines. acsgcipr.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. chemrxiv.org

| Amine Partner | Catalyst System | Base | Solvent | Product Type |

| Primary or Secondary Aliphatic Amine | Pd(OAc)2 / XantPhos | DBU | Toluene or DMF | N-Aryl-N-alkyl-amine |

| Primary or Secondary Aryl Amine | Pd2(dba)3 / RuPhos | NaOtBu | Dioxane | Di- or Tri-arylamine |

| Ammonia (B1221849) (or equivalent) | Pd(OAc)2 / BrettPhos | LiHMDS | THF | Primary Aryl Amine |

This table illustrates typical conditions for Buchwald-Hartwig amination reactions involving aryl bromides. acsgcipr.orglibretexts.orgchemrxiv.org

The carbon-bromine bond can also undergo cleavage through radical mechanisms to be replaced by a hydrogen atom, a process known as hydrodebromination. acs.orgwikipedia.org This transformation is useful when the bromine atom has been used as a directing group in a prior synthetic step and needs to be removed. acs.org

Traditional methods often rely on radical initiators like AIBN in the presence of a hydrogen atom donor such as tris(trimethylsilyl)silane (B43935) (TTMSS). acs.org More recently, visible-light-mediated photoredox catalysis has emerged as a mild and efficient approach for the hydrodebromination of unactivated aryl bromides. acs.orgacs.org These methods can combine a photosensitizer, a reductive quencher (like an amine), and a hydrogen atom source to achieve the transformation under gentle conditions. acs.orgacs.org Another approach involves using sodium hydride and 1,4-dioxane (B91453) at elevated temperatures to achieve radical hydrodehalogenation. researchgate.net

| Method | Reagents/Conditions | H-atom Source |

| Photoredox Catalysis | [Ir(ppy)2(dtbbpy)]PF6, Amine, Visible Light | Tris(trimethylsilyl)silane (TTMSS) |

| Thermal Radical Chain | AIBN (initiator), Heat | Silanes or Tin Hydrides |

| Thermal/Electron Catalysis | NaH, 1,10-phenanthroline (B135089) (initiator), Heat | 1,4-Dioxane (solvent) |

This table summarizes common conditions for radical hydrodebromination of aryl bromides. acs.orgresearchgate.net

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the N-isopropylamino group. This group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. The bromine atom, being a halogen, is a deactivating group but also an ortho-, para-director.

The directing effects of the two substituents must be considered to predict the regioselectivity of EAS reactions. The N-isopropylamino group is a much stronger activating group than the bromine atom is a deactivating one. Therefore, the positions ortho and para to the amino group (positions 3, 5, and the carbon bearing the bromine) are the most activated. However, the position para to the amino group (position 5) is sterically unhindered and electronically favored, making it a likely site for substitution. The position ortho to the amino group and meta to the bromine (position 3) is also a potential site. Steric hindrance from the bulky isopropyl group and the bromine atom may influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. While specific experimental data for these reactions on this compound is limited in the literature, the expected major products can be predicted based on these directing effects.

| Reaction | Typical Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-bromo-5-nitro-N-(propan-2-yl)aniline |

| Bromination | Br₂, FeBr₃ | 2,5-dibromo-N-(propan-2-yl)aniline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-amino-4-bromophenyl)-1-ethanone (after N-protection/deprotection) |

Note: The N-isopropylamino group is highly basic and can react with Lewis acids used in Friedel-Crafts reactions. Therefore, protection of the amino group is typically required for successful acylation or alkylation.

Cyclization Reactions and Heterocycle Formation Involving this compound Derivatives

The presence of the ortho-bromo substituent and the secondary amino group makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. These reactions often involve the formation of a new ring by creating a bond between the nitrogen atom (or a derivative thereof) and another part of the molecule, often facilitated by a transition metal catalyst that activates the carbon-bromine bond.

Indoles and indolines are privileged structures in medicinal chemistry and natural products. Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of these scaffolds from ortho-haloanilines.

One of the most prominent methods is the Larock indole (B1671886) synthesis , which involves the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne. ub.eduwikipedia.orgnih.govsynarchive.com While specific examples with this compound are not readily found, the general mechanism suggests its applicability. The reaction typically proceeds via an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by alkyne insertion and reductive elimination to form the indole ring. The N-isopropyl group would remain on the indole nitrogen.

Another important method is the Heck reaction , which can be employed in an intramolecular fashion to construct the indole or indoline (B122111) ring. nih.govnih.govmdpi.comdicp.ac.cn A derivative of this compound, where an olefin is tethered to the nitrogen atom, can undergo an intramolecular Heck cyclization to form an indoline, which can then be oxidized to the corresponding indole.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that can be used to form C-N bonds. nih.govresearchgate.netnih.govresearchgate.net Intramolecular variants of this reaction with suitable substrates derived from this compound can also lead to the formation of the indole or indoline core.

Below is a table summarizing representative palladium-catalyzed indole syntheses from related ortho-bromoanilines, illustrating the potential reaction conditions and outcomes for this compound.

| Reaction Type | Starting Material (Analogue) | Reaction Conditions | Product | Yield (%) |

| Larock Indole Synthesis | o-bromoaniline and an alkyne | Pd[P(o-tol)₃]₂, Na₂CO₃ | 2,3-disubstituted indole | 56 |

| Heck Reaction | o-bromoaniline and an alkenyl halide | [Pd₂(dba)₃]/DavePhos, NaOtBu | 2-substituted indole | Good to excellent |

Beyond indoles, this compound derivatives can serve as precursors for a variety of other nitrogen-containing heterocycles.

Quinoxalines are bicyclic heterocycles that can be synthesized from ortho-diaminobenzenes. organic-chemistry.orgnih.govnih.govchim.itrsc.org While this compound is not a direct precursor, it could be converted to an ortho-diaminobenzene derivative through nucleophilic aromatic substitution of the bromine atom with an amino group, followed by cyclization with a 1,2-dicarbonyl compound.

Phenazines are another class of nitrogen-containing heterocycles that can be synthesized from ortho-haloanilines. clockss.orgguidechem.comresearchgate.netbohrium.com Palladium-catalyzed double Buchwald-Hartwig amination of 2-bromoanilines can lead to the formation of phenazines. clockss.org Applying this methodology to this compound would be expected to yield a disubstituted phenazine.

The following table presents examples of the synthesis of these heterocycles from related bromoaniline precursors.

| Heterocycle | Starting Material (Analogue) | Reaction Type | Key Reagents | Product |

| Phenazine | 2-bromoaniline (B46623) | Palladium-catalyzed double amination | Pd catalyst, phosphine ligand, base | Phenazine |

| Quinoxaline | 2-bromo-N-arylaniline (after conversion to diamine) | Condensation | 1,2-dicarbonyl compound | Substituted quinoxaline |

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo N Propan 2 Yl Aniline

Elucidation of Reaction Pathways for C-Br Bond Activation

The cleavage of the carbon-bromine (C-Br) bond is a critical initial step in many transformations of 2-bromo-N-(propan-2-yl)aniline. The mechanism of this activation can vary depending on the reagents and conditions employed.

Oxidative Addition: In transition metal-catalyzed reactions, particularly those involving palladium or nickel, the primary pathway for C-Br bond activation is oxidative addition. nih.govuwindsor.casioc-journal.cn In this process, a low-valent metal center, typically Pd(0) or Ni(0), inserts into the C-Br bond, leading to a higher oxidation state metal complex (e.g., Pd(II) or Ni(II)). nih.govuwindsor.casioc-journal.cn This step is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. sioc-journal.cnacs.orgnih.gov The reactivity order for aryl halides in oxidative addition is generally I > Br > OTf > Cl > F. libretexts.org

Several mechanistic pathways for oxidative addition have been proposed:

Concerted Mechanism: This is a common pathway for the activation of C-H, Si-H, and C-X bonds. libretexts.orglibretexts.org It involves the formation of a three-centered transition state where the metal coordinates to the C-Br bond before cleavage. libretexts.org For aryl halides, the reaction may proceed through an initial η2-coordination of the aromatic ring to the metal center. libretexts.org

SN2-type Mechanism: This pathway involves the nucleophilic attack of the metal center on the carbon atom bearing the bromine, displacing the bromide ion. libretexts.orgnih.gov This mechanism is more common for alkyl halides but can also occur with aryl halides under certain conditions. libretexts.orgnih.gov

Radical Mechanisms: Both non-chain and chain radical pathways can lead to C-Br bond activation. libretexts.org In a non-chain mechanism, a single-electron transfer (SET) from the metal to the aryl halide can generate a radical anion, which then fragments to an aryl radical and a bromide anion. libretexts.orgosti.gov In a chain mechanism, a radical initiator can start a self-propagating sequence of reactions. nih.gov

The specific pathway is influenced by factors such as the nature of the metal, the ligands, the solvent, and the electronic properties of the aryl halide. For instance, electron-rich phosphine (B1218219) ligands on a palladium catalyst can enhance the rate of oxidative addition for less reactive aryl chlorides. rug.nl

Understanding the Role of Catalysts in Cross-Coupling and Functionalization Reactions

Catalysts, particularly those based on palladium, nickel, and copper, play a pivotal role in the cross-coupling and functionalization reactions of this compound. nih.govmdpi.comscispace.com These catalysts facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity. mdpi.com

Palladium Catalysis: Palladium complexes are the most widely used catalysts for cross-coupling reactions. libretexts.org In reactions like the Buchwald-Hartwig amination, the palladium catalyst, supported by phosphine ligands, facilitates the coupling of the aniline (B41778) derivative with an amine. acs.orgmit.edu The catalytic cycle generally involves:

Oxidative addition of the aryl bromide to the Pd(0) complex. uwindsor.casioc-journal.cn

Ligand exchange/Coordination of the amine to the Pd(II) center.

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. uwindsor.canih.gov

The choice of ligand is critical for the success of these reactions. mit.edu Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group, are often employed to promote the reductive elimination step and prevent catalyst deactivation. mit.eduuwindsor.ca

Nickel and Copper Catalysis: Nickel and copper catalysts have emerged as more sustainable alternatives to palladium. nih.govmdpi.com Nickel catalysts can be particularly effective for the cross-coupling of aryl chlorides, which are often less reactive than bromides. mdpi.com Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in C-N bond formation, and recent research has focused on understanding their mechanisms, which can involve Cu(I)/Cu(III) or Cu(I)/Cu(II) catalytic cycles. nih.govrug.nlnih.gov

| Catalyst System | Typical Reaction | Key Mechanistic Feature |

| Pd(OAc)2 / Phosphine Ligand | Buchwald-Hartwig Amination | Oxidative addition of Ar-Br to Pd(0) is often rate-limiting. acs.org |

| NiCl2 / Ligand | Kumada Coupling | Can involve Ni(I) or Ni(0) active species. osti.govoaepublish.com |

| CuI / Ligand | Ullmann Condensation | Mechanism can be complex, potentially involving radical or organometallic intermediates. rug.nl |

Analysis of Radical Intermediates and Propagation Steps

While many cross-coupling reactions are thought to proceed through two-electron pathways (oxidative addition/reductive elimination), the involvement of radical intermediates has been identified in several systems. libretexts.orgnih.gov

Formation of Radical Intermediates: Radical species can be generated through single-electron transfer (SET) from a metal catalyst to the aryl halide. libretexts.org For example, a Ni(I) complex can react with an aryl bromide to form a Ni(II) species and an aryl radical. osti.gov The formation of these radicals can also be initiated photochemically or by the presence of radical initiators. researchgate.net

Radical Propagation: Once formed, these radical intermediates can participate in chain reactions. nih.gov For instance, an aryl radical can react with another species in the reaction mixture to generate a new radical, which can then continue the chain. In some iron-catalyzed cross-coupling reactions, an alkyl radical is generated and reacts with an iron complex to propagate a radical chain. nih.gov

Evidence for Radical Mechanisms: The presence of radical intermediates can be inferred from several experimental observations:

Radical Clock Experiments: The use of substrates that can undergo rapid, well-characterized radical rearrangements can provide evidence for the formation of radical intermediates. If the rearranged product is observed, it suggests the involvement of a free radical. osti.gov

Trapping Experiments: The addition of a radical scavenger to the reaction mixture can inhibit the reaction or lead to the formation of trapped radical products.

Spectroscopic Studies: Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can directly detect and characterize radical species.

The potential for radical pathways adds another layer of complexity to the mechanistic understanding of reactions involving this compound and highlights the need for careful experimental design to distinguish between different mechanistic possibilities.

Computational and Experimental Approaches to Transition State Analysis

Understanding the structure and energy of transition states is key to elucidating reaction mechanisms. A combination of computational and experimental methods is often employed for this purpose.

Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for studying reaction mechanisms. nih.govsciepub.com DFT calculations can be used to:

Map Potential Energy Surfaces: This allows for the identification of intermediates and transition states along a proposed reaction pathway. pku.edu.cn

Calculate Activation Barriers: The energy difference between the reactants and the transition state provides the activation energy, which is related to the reaction rate. oaepublish.com

Analyze Transition State Geometries: The geometry of the transition state can provide insights into the bonding changes that occur during the reaction. acs.org

For complex molecules like this compound, computational studies can help to rationalize observed selectivities and predict the effect of modifying the substrate or catalyst. chem8.orgresearchgate.net

Experimental Approaches:

Kinetic Isotope Effects (KIEs): By measuring the reaction rates of isotopically labeled substrates (e.g., replacing hydrogen with deuterium), information about bond-breaking and bond-forming in the rate-determining step can be obtained. nih.gov

Hammett and Brønsted Correlations: Studying the effect of substituents on the reaction rate can provide information about the electronic nature of the transition state. researchgate.net

Spectroscopic Techniques: In some cases, it is possible to directly observe intermediates or even transition states using advanced spectroscopic methods under specific conditions.

The synergy between computational and experimental approaches provides a robust framework for the detailed analysis of transition states in chemical reactions involving this compound.

Kinetic Studies of Key Reactions Involving this compound

Kinetic studies provide quantitative information about reaction rates and how they are affected by the concentrations of reactants, catalysts, and other species. This information is essential for determining the rate law of a reaction, which in turn provides insights into the reaction mechanism. nih.gov

Determining the Rate Law: The rate law expresses the relationship between the reaction rate and the concentrations of the species involved. For example, in a palladium-catalyzed amination, a typical rate law might be: Rate = k[Pd catalyst][aryl bromide][amine]0[base]0

A zero-order dependence on the amine and base concentrations, as has been observed in some Buchwald-Hartwig aminations, suggests that these species are not involved in the rate-determining step of the reaction. acs.org In such cases, the oxidative addition of the aryl bromide to the palladium catalyst is often the turnover-limiting step. acs.org

Methods for Kinetic Analysis:

Initial Rate Method: The reaction rate is measured at the beginning of the reaction for different initial concentrations of the reactants.

Reaction Progress Kinetic Analysis (RPKA): The concentration of a reactant or product is monitored over time throughout the course of the reaction. This can provide a wealth of kinetic data from a single experiment. nih.gov

Factors Influencing Reaction Kinetics:

Catalyst Loading: The reaction rate is generally proportional to the catalyst concentration. acs.org

Ligand Effects: The electronic and steric properties of the ligands on the metal catalyst can have a profound impact on the reaction kinetics. uwindsor.ca

Solvent Effects: The polarity and coordinating ability of the solvent can influence the rates of different steps in the catalytic cycle. researchgate.net

Temperature: As with most chemical reactions, the rate of reactions involving this compound generally increases with temperature, following the Arrhenius equation.

By carefully studying the kinetics of these reactions, a more complete picture of the reaction mechanism can be developed, enabling the rational optimization of reaction conditions for synthetic applications.

| Reaction Type | Typical Rate-Determining Step | Factors Influencing Rate |

| Buchwald-Hartwig Amination | Oxidative Addition of Ar-Br acs.org | Catalyst loading, ligand structure, temperature |

| Suzuki-Miyaura Coupling | Transmetalation or Oxidative Addition nih.govnih.gov | Nature of the organoboron reagent, base, solvent |

| Heck Reaction | Oxidative Addition or Migratory Insertion libretexts.org | Olefin concentration, base, additives |

Applications of 2 Bromo N Propan 2 Yl Aniline As a Versatile Building Block in Complex Organic Synthesis

Utilization in the Synthesis of Functionalized Aromatic Systems

The presence of a carbon-bromine (C-Br) bond on the aromatic ring of 2-bromo-N-(propan-2-yl)aniline is a key feature that enables its use in a variety of powerful cross-coupling reactions. These reactions are fundamental to the construction of complex, functionalized aromatic and heteroaromatic systems.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are primary methods where this building block is employed. The ortho-bromine atom can be readily displaced or coupled with a wide range of partners, including boronic acids, amines, and alkenes, to introduce new functional groups and build molecular complexity. For instance, in Suzuki-Miyaura coupling reactions, this compound can react with various aryl or heteroaryl boronic acids to form substituted N-isopropyl-biphenylamines. These biphenyl (B1667301) structures are prevalent in many advanced materials and biologically active compounds. A patent for preparing substituted biphenylanilides describes a similar process utilizing the related compound 2-bromo-N-(propan-2-ylidene)aniline in Suzuki cross-coupling reactions. google.com

Furthermore, the strategic positioning of the amino and bromo groups facilitates the synthesis of nitrogen-containing heterocycles. Through intramolecular C-N bond formation, often catalyzed by transition metals like palladium or copper, this compound derivatives can be cyclized to form valuable heterocyclic scaffolds such as indolines and carbazoles. rsc.orgaablocks.com The synthesis of carbazoles, for example, has been demonstrated through the palladium-catalyzed dealkylative cyclization of related N-(2-halophenyl)-2,6-diisopropylanilines, which involves intramolecular C-C bond formation. researchgate.net This highlights the potential of the 2-bromoaniline (B46623) core in constructing polycyclic aromatic systems.

Table 1: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Substituted N-isopropyl-biphenylamines |

| Buchwald-Hartwig Amination | Secondary amine | Pd₂(dba)₃ / Ligand / Base | N-isopropyl-N'-substituted-diaminobenzenes |

| Intramolecular Cyclization | (Internal) | Pd(OAc)₂ / Ligand | Carbazole derivatives |

Role in the Construction of Advanced Organic Materials

The derivatives of this compound serve as important intermediates in the synthesis of advanced organic materials, including dyes, pigments, and polymers. smolecule.com The ability to functionalize the aromatic ring through the bromine handle allows for the tuning of the electronic and photophysical properties of the resulting molecules.

In the field of dye chemistry, substituted anilines are foundational components. By coupling this compound with chromophoric units, new dye molecules can be created. The N-isopropyl group can enhance solubility in organic media and influence the solid-state packing of the dye molecules, which is critical for applications in areas like thermal paper printing and organic electronics. smolecule.com While specific examples for this compound are proprietary or less documented in open literature, the use of related bromoaniline derivatives in dye synthesis is well-established. smolecule.comavdpharma.com

Moreover, the compound can be incorporated into polymer backbones or as side-chain functionalities. The synthesis of polymers with specific electronic properties, such as conductivity or electroluminescence, often relies on the precise arrangement of aromatic units. The use of this compound allows for post-polymerization modification via cross-coupling reactions, or it can be converted into a monomer, for example, by introducing a polymerizable group, and then incorporated into a polymer chain. The structural features of the aniline (B41778), including the potential for halogen bonding from the bromine atom, can influence the material's bulk properties such as thermal stability and chemical resistance. smolecule.com

Intermediate for the Preparation of Agrochemical Precursors

One of the most significant industrial applications of substituted bromoanilines is in the synthesis of agrochemicals. avdpharma.comaarti-industries.com These compounds are critical precursors for a range of modern pesticides, including herbicides, fungicides, and insecticides. smolecule.comvulcanchem.com

A prominent example is the role of highly substituted bromoanilines in the synthesis of the novel insecticide, broflanilide. nih.govjst.go.jp Broflanilide belongs to a new class of insecticides and acts as a GABA-gated chloride channel allosteric modulator. jst.go.jp Its complex structure is assembled from several key fragments, with one of the crucial intermediates being 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. nih.gov This aniline derivative is synthesized through a multi-step process, and its preparation underscores the importance of the bromoaniline scaffold in accessing next-generation crop protection agents. acs.org The synthesis involves the formal condensation of the amino group of this complex aniline with a substituted benzoic acid. nih.gov

The general structure of 2-bromo-N-alkylanilines is a recurring motif in patented agrochemical compounds. The bromine atom often serves as a key element for biological activity or as a handle for further synthetic elaboration, while the N-alkyl group can modulate the compound's lipophilicity and metabolic stability, which are critical parameters for effective pesticides.

Table 2: Broflanilide Synthesis Intermediate

| Agrochemical | Key Intermediate | Chemical Class | Mode of Action |

|---|---|---|---|

| Broflanilide | 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | Meta-diamide | GABA-gated chloride channel allosteric modulator |

Enabling Synthesis of Diverse Molecular Architectures in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound and its derivatives are valuable scaffolds for the discovery and development of new therapeutic agents. The aniline motif is a privileged structure found in numerous bioactive molecules, and the specific substitution pattern of this compound offers unique opportunities for drug design.

The bromine atom can be utilized in several ways: it can be retained in the final drug molecule to act as a halogen bond donor, potentially enhancing binding affinity to target proteins, or it can be replaced through cross-coupling reactions to build diverse molecular architectures. The N-isopropyl group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo N Propan 2 Yl Aniline and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton (¹H) NMR spectroscopy is a primary tool for confirming the presence and arrangement of hydrogen atoms in a molecule. In the case of 2-bromo-N-(propan-2-yl)aniline, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the N-isopropyl group. rsc.org

The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The electron-donating amino group and the electron-withdrawing bromine atom influence the chemical shifts of these protons. core.ac.uk The proton on the carbon between the bromine and the amino group (C6-H) is expected to be a doublet of doublets, as is the proton at the C3 position. The protons at the C4 and C5 positions would likely appear as triplets of doublets. rsc.org

The isopropyl group gives rise to two characteristic signals: a doublet for the six equivalent methyl (CH₃) protons and a septet (or multiplet) for the single methine (CH) proton, arising from coupling to the methyl protons. rsc.org The N-H proton often appears as a broad singlet, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature. In some cases, coupling to the adjacent methine proton can be observed. rsc.org

Table 1: Representative ¹H NMR Spectroscopic Data for this compound. Data derived from similar structures and spectroscopic principles. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (C3-H, C4-H, C5-H, C6-H) | 6.50 - 7.45 | m (multiplet) | - |

| NH | ~4.1 | br d (broad doublet) | ~6.8 |

| Isopropyl CH | ~3.64 | octet / m | ~6.4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and analysis of the chemical environment. uobasrah.edu.iq

The spectrum will show six signals for the aromatic carbons and two signals for the isopropyl group carbons. The carbon atom bonded to the bromine (C2) is significantly shielded and appears at a characteristic chemical shift of around 110-112 ppm. rsc.org The carbon atom attached to the nitrogen (C1) is deshielded and appears further downfield, typically around 144 ppm. rsc.org The remaining four aromatic carbons (C3, C4, C5, C6) can be assigned based on their chemical shifts and by using advanced NMR techniques. researchgate.net The isopropyl group will show two signals corresponding to the methine (CH) and methyl (CH₃) carbons.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound. Data derived from similar structures and spectroscopic principles. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-N) | ~144.1 |

| C2 (C-Br) | ~110.2 |

| C3, C4, C5, C6 | ~112.0 - 132.8 |

| Isopropyl CH | ~49.8 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are often essential for unambiguous structural assignment, especially for complex molecules. acs.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of this compound would show correlations between the adjacent aromatic protons, helping to trace the connectivity around the ring. It would also confirm the coupling between the isopropyl methine proton and the methyl protons, as well as the coupling between the N-H proton and the methine proton. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the protons and carbons of the isopropyl group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities. For instance, it would show correlations from the isopropyl methine proton to the C1 of the aromatic ring, confirming the N-isopropyl linkage. It would also show correlations from aromatic protons to neighboring carbons, aiding in the specific assignment of C3, C4, C5, and C6. nih.gov

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Amino Group Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atom. caltech.edu The chemical shift of the nitrogen in the amino group is sensitive to factors like hybridization and substituent effects. acs.org For aniline (B41778) derivatives, ¹⁵N chemical shifts are typically found in a specific range. figshare.comscience-and-fun.de The presence of the ortho-bromo substituent and the N-isopropyl group will influence the electronic shielding of the nitrogen atom, resulting in a characteristic chemical shift that can be compared with related compounds to confirm the structure. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. mdpi.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of a second peak at M+2 with nearly equal intensity. This distinctive isotopic pattern is characteristic of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. chegg.comchegg.com

Common fragmentation pathways for aromatic amines include the loss of alkyl groups attached to the nitrogen. libretexts.org Therefore, a significant fragment ion would be expected from the loss of a propyl radical (C₃H₇•) or a propylene (B89431) molecule (C₃H₆), resulting from cleavage of the N-isopropyl group. Another characteristic fragmentation is the loss of the bromine atom, leading to a peak at M-79/M-81. chegg.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. rsc.org For this compound (C₉H₁₂BrN), HRMS can distinguish its exact mass from other potential formulas that might have the same nominal mass. wichita.edu An ESI-HRMS analysis would confirm the elemental composition by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated value. rsc.org

Table 3: Calculated Exact Masses for this compound Adducts. Data based on molecular formula C₉H₁₂BrN. uni.lu

| Ion / Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)]⁺ | C₉H₁₂⁷⁹BrN | 213.01531 |

| [M(⁸¹Br)]⁺ | C₉H₁₂⁸¹BrN | 215.01326 |

| [M(⁷⁹Br)+H]⁺ | C₉H₁₃⁷⁹BrN⁺ | 214.02258 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the identity and assessing the purity of this compound. The liquid chromatography component separates the target compound from any impurities, starting materials, or byproducts from the synthesis. The mass spectrometry detector then provides crucial information about the molecular weight of the eluted components.

For this compound (C₉H₁₂BrN), the expected monoisotopic mass is approximately 213.0153 Da. nih.gov In a typical LC-MS analysis using electrospray ionization (ESI), the compound is expected to be observed as protonated molecular ions [M+H]⁺, along with other potential adducts such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ adducts. The detection of a peak corresponding to the calculated mass of the protonated molecule (m/z ≈ 214.0226) serves as strong evidence for the compound's identity. uni.lu High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement with high accuracy, typically within a few parts per million (ppm).

The purity of the sample is determined from the chromatogram by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks. LC-MS is also a powerful tool for identifying reaction intermediates, such as dehalogenated anilines, during synthetic processes. nih.gov

Table 1: Predicted LC-MS Data for this compound Adducts

| Adduct Type | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₃BrN]⁺ | 214.0226 |

| [M+Na]⁺ | [C₉H₁₂BrNNa]⁺ | 236.0045 |

| [M+K]⁺ | [C₉H₁₂BrKN]⁺ | 251.9785 |

| [M+NH₄]⁺ | [C₉H₁₆BrN₂]⁺ | 231.0491 |

Data derived from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the secondary amine, the aromatic ring, the isopropyl group, and the carbon-bromine bond.

The spectrum of a closely related compound, 2-bromo-N-(pentan-2-yl)aniline, shows a distinct N-H stretching vibration around 3408 cm⁻¹. rsc.org Similar vibrations are expected for this compound. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring usually produce a series of peaks in the 1600-1450 cm⁻¹ region. rsc.org The C-N stretching vibration of the secondary arylamine is expected in the 1320-1250 cm⁻¹ range. rsc.org Finally, the C-Br stretching vibration is anticipated at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3415 - 3400 | rsc.org |

| Aromatic C-H | Stretch | 3100 - 3000 | rsc.org |

| Aliphatic C-H (isopropyl) | Stretch | 2970 - 2870 | rsc.org |

| Aromatic C=C | Stretch | 1600 - 1450 | rsc.org |

| C-N (Aryl amine) | Stretch | 1320 - 1250 | rsc.org |

| C-Br | Stretch | 700 - 500 | nih.gov |

Expected ranges are based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The UV-Vis spectrum of aniline derivatives typically exhibits two main absorption bands originating from π→π* transitions of the benzene ring. The presence of substituents on the ring, such as the bromine atom and the N-isopropylamino group, influences the position (λ_max) and intensity of these absorptions.

The amino group acts as an auxochrome, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene due to n→π* transitions and increased conjugation. The bromine atom also influences the electronic transitions. Studies on related N-acyl-bromophenyl derivatives show characteristic absorption bands in the range of 200-260 nm. mdpi.com For this compound, similar π→π* transitions are expected. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra and aid in the assignment of the observed bands. acs.orgresearchgate.net

Table 3: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent

| Transition Type | Description | Expected λ_max (nm) |

|---|---|---|

| π → π* | E2-band (aromatic) | ~210 - 240 |

| π → π* | B-band (aromatic) | ~260 - 290 |

| n → π* | Amine lone pair to ring | ~290 - 330 |

Expected absorption maxima are estimations based on general principles and data from related aniline derivatives. mdpi.comacs.org

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

While the specific crystal structure of this compound is not publicly available, analysis of related structures provides insight into the expected geometry. For instance, the crystal structure of a related bromo-substituted pyridyl imine (C₁₂H₉BrN₂) has been determined, offering a reference for typical bond lengths and angles in similar chemical environments. researchgate.net X-ray analysis of this compound would precisely define the geometry of the N-(propan-2-yl)aniline moiety and the C-Br bond length. It would also reveal the orientation of the isopropyl group relative to the plane of the benzene ring and detail any intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing. Obtaining suitable single crystals can be challenging, often requiring slow evaporation from various solvent systems to achieve success.

Table 4: Representative Bond Lengths and Angles from Related Structures

| Parameter | Description | Expected Value |

|---|---|---|

| C-C (aromatic) | Bond length in benzene ring | ~1.39 Å |

| C-N | Bond length between ring and nitrogen | ~1.40 Å |

| C-Br | Bond length between ring and bromine | ~1.90 Å |

| C-N-C | Bond angle around the nitrogen atom | ~120° |

| C-C-Br | Bond angle within the benzene ring | ~120° |

Values are representative and based on standard bond lengths and data from analogous crystalline structures. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after synthesis and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction. google.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), one can visualize the disappearance of starting materials and the appearance of the product spot. The retention factor (R_f) of the product provides a preliminary identifier.

Column Chromatography: For preparative scale purification, column chromatography is the most common technique. The crude product is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase) is then passed through the column, separating the components based on their differing affinities for the stationary and mobile phases. For related N-alkylanilines, solvent systems such as pentane/diethyl ether or n-hexane/ethyl acetate (B1210297) have been successfully used to isolate the desired product with high purity. rsc.orgrsc.orgacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used primarily for the final purity analysis of the isolated compound. mdpi.com Using a suitable column (e.g., a reversed-phase C18 column) and a mobile phase, HPLC can separate this compound from even trace impurities, allowing for precise quantification of its purity. rsc.org

Table 5: Chromatographic Systems for the Analysis and Purification of Related Anilines

| Technique | Stationary Phase | Typical Mobile Phase System | Purpose | Reference |

|---|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring | google.com |

| Column Chromatography | Silica Gel | Pentane/Diethyl Ether (9:1 to 4:1) | Purification/Isolation | acs.org |

| Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate (9:1) | Purification/Isolation | rsc.orgacs.org |

Computational Chemistry and Theoretical Investigations of 2 Bromo N Propan 2 Yl Aniline

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. Studies on substituted anilines frequently employ DFT to elucidate structural and electronic properties. globalresearchonline.netacs.org For 2-bromo-N-(propan-2-yl)aniline, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can provide a detailed picture of its molecular characteristics. globalresearchonline.netrsc.org

The first step in a computational study is geometry optimization, which locates the minimum energy structure on the potential energy surface. For this compound, this involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. The presence of the flexible N-isopropyl group and its orientation relative to the aniline (B41778) ring are key conformational variables.

DFT calculations on similar structures, like 4-chloro-2-bromoaniline, have been used to determine optimized geometrical parameters. globalresearchonline.net For this compound, the key parameters to be determined would be the C-Br, C-N, and C-C bond lengths within the aromatic ring, as well as the geometry around the nitrogen atom and the isopropyl group. The planarity of the amine group and the torsional angle between the phenyl ring and the C-N-C plane of the substituent are of particular interest as they influence the degree of electronic conjugation. The table below presents hypothetical, yet realistic, optimized geometric parameters for the title compound based on standard values and data from related structures.

Table 1: Predicted Optimized Geometrical Parameters for this compound This table is generated based on typical values from DFT calculations on analogous molecules and is for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | (Å) | |

| C(2)-Br | 1.910 | |

| C(1)-N | 1.405 | |

| N-CH(isopropyl) | 1.468 | |

| C(aromatic)-C(aromatic) | 1.390 - 1.405 | |

| Bond Angles | (°) | |

| C(1)-C(2)-Br | 121.5 | |

| C(2)-C(1)-N | 120.8 | |

| C(1)-N-CH(isopropyl) | 122.5 | |

| Dihedral Angle | (°) | |

| C(2)-C(1)-N-CH | 15.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of a molecule's kinetic stability, chemical hardness, and electronic excitation properties.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating character of the amino group. The LUMO is likely to be distributed over the aromatic ring, with a significant contribution from the C-Br antibonding orbital. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide quantitative values for these orbitals and the energy gap, which are crucial for predicting how the molecule will interact with electrophiles and nucleophiles.

Table 2: Predicted FMO Energies for this compound This table is generated based on typical values from DFT calculations on analogous molecules and is for illustrative purposes.

| Parameter | Energy (eV) |

| E_HOMO | -5.85 |

| E_LUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote regions of different electrostatic potential. Red colors indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In this compound, the MEP map would show the most negative potential (red) localized around the electronegative nitrogen and bromine atoms. The region around the amino proton would show a positive potential (blue), indicating its acidic character. The aromatic ring would display a complex potential landscape, influenced by the electron-donating amino group and the electron-withdrawing (by induction) yet weakly donating (by resonance) bromine atom. This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding regioselectivity in chemical reactions.

Ab Initio and Semi-Empirical Quantum Chemical Calculations

While DFT is widely used, other computational methods also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization. globalresearchonline.netderpharmachemica.com They can be computationally more demanding than DFT but are important for benchmarking and for properties where DFT may be less reliable. For instance, HF calculations have been performed on related bromoaniline structures to optimize geometries and calculate vibrational frequencies. globalresearchonline.netderpharmachemica.com

Semi-empirical methods, which use parameters derived from experimental data, offer a much faster but less accurate alternative. These methods are suitable for very large molecules or for preliminary, high-throughput screening of molecular properties before committing to more expensive DFT or ab initio calculations. For a molecule like this compound, these methods could be used for initial conformational searches to identify low-energy structures that can then be re-optimized at a higher level of theory.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. umn.edu

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. bas.bgnih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield the chemical shifts. Comparing calculated shifts with experimental data can help assign peaks and confirm the proposed structure. rsc.org For this compound, calculations would predict distinct signals for the aromatic protons, the N-H proton, and the methine and methyl protons of the isopropyl group.

IR Frequencies: Calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations. rsc.org These theoretical frequencies correspond to the fundamental modes of vibration in the molecule and can be compared to experimental FT-IR and FT-Raman spectra. globalresearchonline.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. derpharmachemica.com Key predicted vibrations for this compound would include the N-H stretch, aromatic C-H stretches, C=C ring stretches, and the C-N and C-Br stretches.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and, consequently, the UV-Vis absorption spectrum. The calculation provides the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help in understanding the electronic transitions (e.g., π → π*) within the molecule.